3,5-Difluorobenzenesulfonyl chloride

Catalog No.
S717855
CAS No.
210532-25-5
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzenesulfonyl chloride

CAS Number

210532-25-5

Product Name

3,5-Difluorobenzenesulfonyl chloride

IUPAC Name

3,5-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H

InChI Key

IIQKIICAOXAXEJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)F

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)F

The exact mass of the compound 3,5-Difluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluorobenzenesulfonyl chloride (CAS: 210532-25-5) is a highly reactive, moisture-sensitive electrophilic building block widely procured for the synthesis of sulfonamides and sulfonate esters. Featuring two strongly electron-withdrawing fluorine atoms at the meta positions, this low-melting solid (57–59 °C) is highly soluble in common organic solvents like dichloromethane and acetonitrile. In industrial and medicinal chemistry workflows, it serves as a critical precursor for introducing the 3,5-difluorophenylsulfonyl moiety, a structural motif prized for its ability to modulate lipophilicity, enhance metabolic stability, and engage in specific fluorine-protein interactions without the steric bulk associated with heavier halogenated analogs .

Substituting 3,5-difluorobenzenesulfonyl chloride with cheaper, unsubstituted benzenesulfonyl chloride or isomeric analogs (such as 2,4-difluorobenzenesulfonyl chloride) fundamentally alters the pharmacokinetic and synthetic profile of the resulting active pharmaceutical ingredient (API). Unsubstituted analogs lack the meta-oxidation blockade, leading to rapid cytochrome P450-mediated clearance in vivo. Conversely, substituting with 2,4-difluorobenzenesulfonyl chloride introduces an ortho-fluorine atom that creates severe steric hindrance during the sulfonylation of bulky secondary amines, depressing synthetic yields and distorting the 3D conformation of the final molecule. Furthermore, heavier analogs like 3,5-dichlorobenzenesulfonyl chloride excessively increase lipophilicity (cLogD), resulting in poor aqueous solubility. Thus, the 3,5-difluoro substitution pattern is a precise, non-interchangeable requirement for balancing metabolic stability, target affinity, and manufacturability [1].

Enhanced Target Affinity via Multipoint Fluorine Interactions

In the development of TRK and Keap1-Nrf2 inhibitors, substituting an unsubstituted benzenesulfonyl group with a 3,5-difluorobenzenesulfonyl moiety significantly improves binding. The 3,5-difluorophenyl pattern forms highly favorable multipoint fluorine interactions with specific amino acid residues (e.g., Asn-655, Cys-656, and Gly-667 in the TRKA DFG motif), driving IC50 values down to the low nanomolar range (e.g., 1.32 nM for DZX19 analogs) [1].

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound Data1.32 nM (3,5-difluoro analog)
Comparator Or Baseline3.28 μM (unsubstituted / baseline hit)
Quantified Difference>2000-fold improvement in potency
ConditionsIn vitro TRKA inhibition assay

Procurement of the 3,5-difluoro building block is critical for designing inhibitors targeting hydrophobic motifs where unsubstituted analogs fail to achieve nanomolar potency.

Extended Plasma Half-Life via Blockade of Metabolic Soft Spots

The 3,5-difluoro substitution pattern effectively blocks cytochrome P450-mediated oxidation at the meta positions without excessively increasing lipophilicity. In comparative pharmacokinetic studies of noncovalent Keap1-Nrf2 and TRK inhibitors, compounds incorporating the 3,5-difluorobenzenesulfonyl moiety exhibited excellent plasma stability (t1/2 > 480 min) and moderate-to-high liver microsomal stability. In contrast, highly lipophilic halogenated analogs (like bromo or dichloro) or unsubstituted variants were rapidly metabolized, often showing half-lives under 4 minutes[1].

Evidence DimensionPlasma Half-Life (t1/2)
Target Compound Data> 480 min (3,5-difluoro analog)
Comparator Or Baseline< 4 min (unsubstituted or bromo/dichloro analogs)
Quantified Difference>120-fold extension in half-life
ConditionsIn vitro mouse liver microsome (MLM) and plasma stability assays

Buyers selecting precursors for clinical candidates must prioritize the 3,5-difluoro analog to ensure the in vivo survivability and extended duration of action of the resulting API.

High-Yielding Sulfonylation of Bulky Secondary Amines

Unlike 2,4-difluorobenzenesulfonyl chloride, which features an ortho-fluorine that introduces steric hindrance during nucleophilic attack, 3,5-difluorobenzenesulfonyl chloride allows for unhindered sulfonylation. When reacted with bulky secondary amines (such as piperidinols or diazabicyclooctanes), the 3,5-difluoro precursor routinely delivers 74–85% isolated yields under mild conditions (e.g., room temperature, Et3N/DCM), whereas ortho-substituted analogs often require harsher conditions or suffer from reduced yields due to steric clash [1].

Evidence DimensionIsolated Yield in Sulfonamide Formation
Target Compound Data74–85% yield under mild conditions
Comparator Or Baseline2,4-Difluorobenzenesulfonyl chloride (ortho-substituted)
Quantified DifferenceAvoidance of ortho-steric hindrance, enabling higher yields with bulky amines
ConditionsReaction with secondary amines (e.g., piperidin-4-ol derivatives) at room temperature

For scale-up manufacturing, the absence of ortho-steric clash ensures high-yielding, reproducible sulfonamide formation, lowering overall API production costs.

Synthesis of Kinase and Enzyme Inhibitors (e.g., TRKA, AKR1C3)

Where nanomolar target affinity is required, this compound is used to install a 3,5-difluorophenylsulfonyl moiety that engages in critical multipoint fluorine interactions within hydrophobic binding pockets, outperforming unsubstituted analogs [1].

Development of Metabolically Stable Clinical Candidates

Where rapid in vivo clearance is a liability, incorporating this building block blocks CYP450-mediated meta-oxidation, significantly extending the plasma half-life of the resulting API compared to unsubstituted sulfonamides [2].

Scale-Up Manufacturing of Bulky Sulfonamides

Where process efficiency is paramount, this reagent is utilized for sulfonylating sterically hindered secondary amines (such as piperidines or diazabicyclooctanes), as it lacks the ortho-steric clash of 2,4-difluoro analogs, ensuring high and reproducible yields [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Difluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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